6-Hydroxyquinoline-3-carboxylic acid

Vue d'ensemble

Description

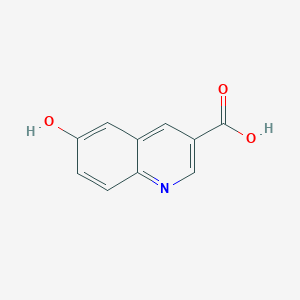

6-Hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and carboxylic acid functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Mécanisme D'action

Target of Action

6-Hydroxyquinoline-3-carboxylic acid, a derivative of quinoline, has been found to have a wide range of biological activities . . Quinoline derivatives are known to interact with a diverse range of targets due to their versatile binding properties .

Mode of Action

Quinoline derivatives are known to exhibit both electrophilic and nucleophilic substitution reactions . They can bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents .

Biochemical Pathways

Quinoline derivatives are known to have a significant impact on various biological and pharmaceutical activities .

Pharmacokinetics

Compounds containing the 8-hydroxyquinoline moiety are known to have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Action Environment

The synthesis and functionalization of quinoline derivatives have been explored using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Analyse Biochimique

Biochemical Properties

It is known that quinoline derivatives, including 6-Hydroxyquinoline-3-carboxylic acid, can bind to a diverse range of targets with high affinities . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Quinoline derivatives have been shown to exhibit a broad range of biological activities . Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinoline-3-carboxylic acid typically involves the functionalization of quinoline derivatives. One common method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For example, the use of nano ZnO as a catalyst provides a regiospecific synthesis under solvent-free conditions . Additionally, microwave irradiation has been employed to synthesize quinoline-4-carboxylic acid derivatives, offering higher yields and simpler work-up processes .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl and carboxylic acid groups allows for diverse reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-3,6-dicarboxylic acid, while reduction can yield 6-hydroxyquinoline .

Applications De Recherche Scientifique

6-Hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline: Known for its broad-ranging biological activities, including as an iron-chelator and anticancer agent.

Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals and industrial chemicals.

5-Carboxy-8-hydroxyquinoline: A potent inhibitor of 2-oxoglutarate-dependent oxygenases, similar to 6-Hydroxyquinoline-3-carboxylic acid.

Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes involved in epigenetic regulation makes it a valuable compound for scientific research and therapeutic applications .

Activité Biologique

6-Hydroxyquinoline-3-carboxylic acid (6-HQ-3-COOH) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline ring system with hydroxyl and carboxylic acid functional groups. Its chemical formula is C_10H_7NO_3, and it exhibits unique physical and chemical properties that contribute to its biological activity.

Biological Activities

6-HQ-3-COOH has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that 6-HQ-3-COOH exhibits antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . Its ability to inhibit specific bacterial enzymes enhances its potential as an antimicrobial agent.

- Antioxidant Properties : The compound has shown potential in protecting cells from oxidative stress, which is linked to various diseases . This antioxidant capacity may be attributed to its ability to scavenge free radicals.

- Enzyme Inhibition : 6-HQ-3-COOH has been identified as an inhibitor of acetylcholinesterase, an enzyme associated with Alzheimer's disease . This suggests that it may have neuroprotective properties worth exploring further.

The mechanisms through which 6-HQ-3-COOH exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Binding Interactions : The compound is believed to interact with biomolecules such as DNA and proteins, altering their functions .

- Enzyme Modulation : By inhibiting specific enzymes, it may influence various biochemical pathways critical for cellular function .

- Electrophilic and Nucleophilic Reactions : Quinoline derivatives often participate in electrophilic and nucleophilic substitution reactions, which may play a role in their biological activity .

Research Findings and Case Studies

Recent studies have highlighted the potential of 6-HQ-3-COOH in various applications:

- A study demonstrated its effectiveness in inhibiting bacterial growth in vitro, with notable potency against both Gram-positive and Gram-negative bacteria .

- Another investigation explored the compound's role as an anticancer agent, revealing promising results in inhibiting tumor cell proliferation without significant toxicity to non-cancerous cells .

Data Table: Summary of Biological Activities

| Activity Type | Organism/Target | Observed Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth | |

| Antibacterial | Escherichia coli | Inhibition of growth | |

| Antifungal | Candida albicans | Inhibition of growth | |

| Enzyme Inhibition | Acetylcholinesterase | Inhibition | |

| Antioxidant | Cellular models | Protection against oxidative stress |

Propriétés

IUPAC Name |

6-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-1-2-9-6(4-8)3-7(5-11-9)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIIDYYKVMNMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730542 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137826-05-1 | |

| Record name | 6-Hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.